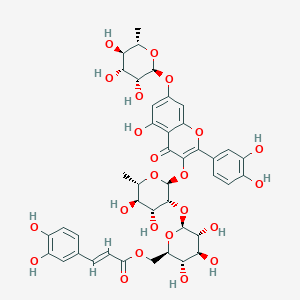
BLK degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BLK degrader 1 is a selective degrader of B lymphoid tyrosine kinase (BLK), a protein involved in the signaling pathways of various immune cells, including B cells and macrophages. This compound exhibits anticancer activity and is primarily used in cancer research .
Métodos De Preparación
The synthetic routes and reaction conditions for BLK degrader 1 involve the preparation of 2,5-diaminopyrimidine derivatives. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Análisis De Reacciones Químicas
BLK degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
BLK degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of BLK in various chemical reactions.
Biology: Employed in the study of B cell signaling pathways and the role of BLK in immune cell function.
Medicine: Investigated for its potential anticancer properties and its role in the treatment of B cell malignancies.
Industry: Utilized in the development of new therapeutic agents targeting BLK .
Mecanismo De Acción
BLK degrader 1 exerts its effects by selectively degrading BLK. The compound binds to BLK and promotes its ubiquitination and subsequent degradation by the proteasome. This leads to the inhibition of BLK-mediated signaling pathways, which are crucial for the survival and proliferation of B cells .
Comparación Con Compuestos Similares
BLK degrader 1 is unique in its selective degradation of BLK. Similar compounds include:
Edralbrutinib: A potent inhibitor of Bruton’s tyrosine kinase (BTK) with anticancer activity.
CGI-1746: A highly selective small-molecule BTK inhibitor.
CP-547632: An ATP-competitive dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR).
Ibrutinib: An irreversible inhibitor of BTK that selectively blocks B cell activation .
This compound stands out due to its specific targeting and degradation of BLK, making it a valuable tool in cancer research and therapeutic development.
Propiedades
Fórmula molecular |
C32H25F3N6O2 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
N-[2-(3-aminoanilino)pyrimidin-5-yl]-2-methyl-5-[[4-[3-(trifluoromethyl)phenyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C32H25F3N6O2/c1-19-8-13-26(39-29(42)21-11-9-20(10-12-21)22-4-2-5-23(14-22)32(33,34)35)16-28(19)30(43)40-27-17-37-31(38-18-27)41-25-7-3-6-24(36)15-25/h2-18H,36H2,1H3,(H,39,42)(H,40,43)(H,37,38,41) |
Clave InChI |
MGJRUWHJBSOWPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC4=CN=C(N=C4)NC5=CC=CC(=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)




![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)




